molecular formula C37H34N2O2 B12091379 Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- CAS No. 940880-70-6

Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-

Cat. No.: B12091379
CAS No.: 940880-70-6
M. Wt: 538.7 g/mol
InChI Key: WEDVZYDCWKSPHM-UHFFFAOYSA-N
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Description

Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] is a complex organic compound characterized by its unique spirobiindene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.

    Oxazole Ring Formation: The oxazole rings are introduced through cyclization reactions involving amines and carbonyl compounds under dehydrating conditions.

    Final Coupling: The final step involves coupling the oxazole units to the spirobiindene core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

Scientific Research Applications

Biological Activities

The biological applications of oxazole derivatives can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have highlighted the effectiveness of oxazole-containing compounds against a range of pathogens:

  • Bacterial Infections : Oxazole derivatives have demonstrated strong antibacterial properties. For instance, spiro-indole-based oxazoles were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds showed comparable or superior activity to established antibiotics like sparfloxacin .
  • Antifungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans, with significant inhibition zones reported in bioassays .

Antiviral Properties

Oxazole derivatives have been explored for their antiviral potential:

  • Compounds have shown efficacy against viruses such as Hepatitis C and HIV. For example, certain synthesized oxazoles were identified as potent inhibitors of HIV-1 protease with improved potency against resistant strains .

Anticancer Activity

The anticancer potential of oxazole derivatives has been extensively researched:

  • Various studies indicate that oxazole-containing compounds can inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines. Notably, some derivatives have been linked to mechanisms that induce apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives are also recognized for their anti-inflammatory properties:

  • Compounds like oxaprozin (a COX-2 inhibitor) highlight the role of oxazoles in managing inflammation and pain .

Synthesis and Mechanisms

The synthesis of oxazole derivatives typically involves several chemical reactions:

  • Cycloaddition Reactions : Oxazoles readily participate in cycloaddition reactions due to the presence of electron-donating substituents in the ring structure. This property facilitates the formation of complex heterocycles .
  • Synthetic Strategies : Common methods include the van Leusen synthesis and Fischer synthesis which enable the efficient preparation of oxazole derivatives with varied substituents to enhance biological activity .

Case Studies

Several case studies illustrate the applications of oxazole derivatives:

Study Compound Activity Findings
Abdel-Rahman et al.Spiro 3H-indole-3,40-pyrano(30,20-d)oxazoleAntibacterialShowed potent activity against multidrug-resistant strains .
Zhong et al.Oxazole derivativesAntiviralExhibited strong activity against Hepatitis C virus with low cytotoxicity .
Kim et al.Novel oxazolesAnticancerInduced apoptosis in various cancer cell lines .

Mechanism of Action

The mechanism by which Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, leading to the modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • Oxazole, 2,2’-(1,3-dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-]
  • Oxazole, 2-[2,2-bis(phenylthio)ethyl]-4,5-dihydro-4-(phenylmethyl)-, (4S)-

Uniqueness

Compared to similar compounds, Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] stands out due to its spirobiindene core, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications.

Biological Activity

Oxazoles are a class of heterocyclic compounds characterized by a five-membered ring containing both nitrogen and oxygen. The compound under review, Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- , exhibits significant biological activity across various domains. This article synthesizes findings from diverse sources to elucidate its pharmacological potential.

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives is heavily influenced by their structural components. Substituents on the oxazole ring can enhance or diminish their interaction with biological targets. Research has shown that specific functional groups are crucial for optimizing therapeutic efficacy. For instance:

  • Antimicrobial Activity : Certain oxazole derivatives have demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:
    CompoundMIC (µg/ml) against E. coliS. aureusMRSABacillus subtilisCandida albicans
    103.121.561.563.12>200
    Ceftazidime2000.7812.56.25

This table illustrates the comparative efficacy of various compounds against common pathogens .

Antibacterial Activity

Studies have highlighted the antibacterial properties of oxazole derivatives, particularly against multi-drug resistant strains. For example, a novel class of bisoxazoles showed significant activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Case Study: Antibacterial Evaluation

In a study by Chokkappagari et al., a new class of bisoxazoles was synthesized and evaluated for antibacterial activity using standard disk diffusion assays. The results indicated that these compounds exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin .

Antifungal Activity

Oxazole derivatives have also been investigated for their antifungal activities. A study reported that specific oxazole compounds demonstrated effective inhibition against fungal strains such as Candida albicans and Aspergillus niger. The inhibition zones were measured in millimeters:

CompoundInhibition Zone (mm)
Oxazole Derivative A28
Oxazole Derivative B30
Ketoconazole27

These findings support the potential use of oxazoles in treating fungal infections .

Anti-inflammatory and Analgesic Properties

Research indicates that some oxazole derivatives possess anti-inflammatory and analgesic activities. For instance, derivatives with acyl substitutions on the oxazole ring have shown promising results in reducing inflammation and pain in animal models . The mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Anticancer Activity

The anticancer potential of oxazoles has been explored extensively. Certain derivatives have been identified as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A recent study evaluated a series of oxazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that specific compounds exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Properties

CAS No.

940880-70-6

Molecular Formula

C37H34N2O2

Molecular Weight

538.7 g/mol

IUPAC Name

4-benzyl-2-[4'-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2

InChI Key

WEDVZYDCWKSPHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8

Origin of Product

United States

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